3-Chloro-7-azaindole
Overview
Description
3-Chloro-7-azaindole is a derivative of azaindole . Azaindoles are interesting in terms of drug optimization strategies. They have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .
Synthesis Analysis
The synthesis of azaindole derivatives has been an active area of research. Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed .Molecular Structure Analysis
The molecular structure of 3-Chloro-7-azaindole is C7H5ClN2 . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .Chemical Reactions Analysis
The development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . The first key Suzuki arylation was carried out selectively in position C -2 by displacement of the iodine atom vs. the bromine atom in C -4 of the azaindole moiety .Physical And Chemical Properties Analysis
The empirical formula of 3-Chloro-7-azaindole is C7H5ClN2 and its molecular weight is 152.58 . It is a solid with a melting point of 169-173 °C .Scientific Research Applications
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Drug Discovery
- Summary of Application : 7-azaindoles, including 3-Chloro-7-azaindole, have attracted considerable interest in the field of drug discovery . They are known for their powerful medicinal properties .
- Methods of Application : The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of methods for functionalization of the 7-azaindole template .
- Results or Outcomes : The functionalization of 7-azaindoles has potential as pharmacophores for various therapeutic targets .
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Kinase Inhibitors
- Summary of Application : The azaindole framework, including 3-Chloro-7-azaindole, is used in the design of kinase inhibitors .
- Methods of Application : Azaindole derivatives are used in Fragment-Based Drug Discovery (FBDD) programs .
- Results or Outcomes : The use of azaindole derivatives as kinase inhibitors has contributed to drug discovery and innovation .
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Synthetic Cytokinin Analogues
Safety And Hazards
Future Directions
The 7-azaindole building block has attracted considerable interest in the field of drug discovery. Because of their powerful medicinal properties, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The global ring functionalization of 7-azaindoles are potential as pharmacophores for various therapeutic targets .
properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDDUMFTQHVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470698 | |
Record name | 3-Chloro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-azaindole | |
CAS RN |
80235-01-4 | |
Record name | 3-Chloro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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